(5Z)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound “(5Z)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one” is a complex organic molecule that belongs to the class of thiazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolidinones typically involves the reaction of thiosemicarbazides with α-haloketones or α-haloesters. For this specific compound, the synthetic route might involve:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine derivatives with 1,3-diketones.
Formation of the thiazolidinone ring: This involves the reaction of thiosemicarbazide with α-haloketones.
Coupling reactions: The final step would involve coupling the pyrazole derivative with the thiazolidinone derivative under appropriate conditions.
Industrial Production Methods
Industrial production of such compounds would involve scaling up the laboratory synthesis methods, ensuring the reactions are efficient, cost-effective, and environmentally friendly. This might include optimizing reaction conditions, using catalysts, and employing continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Thiazolidinones can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction of the thiazolidinone ring can lead to the formation of thiazolidines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the halogenated positions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Thiazolidines.
Substitution products: Various substituted thiazolidinones.
Scientific Research Applications
Chemistry
Catalysis: Thiazolidinones can act as ligands in metal-catalyzed reactions.
Organic synthesis: Used as intermediates in the synthesis of more complex molecules.
Biology
Antimicrobial agents: Exhibits activity against a range of bacterial and fungal strains.
Anticancer agents: Potential to inhibit the growth of cancer cells.
Medicine
Anti-inflammatory agents: Reduces inflammation in various models.
Antidiabetic agents: Thiazolidinones are known to improve insulin sensitivity.
Industry
Agriculture: Used in the development of pesticides and herbicides.
Pharmaceuticals: Key intermediates in the synthesis of various drugs.
Mechanism of Action
The mechanism of action of thiazolidinones involves interaction with specific molecular targets, such as enzymes or receptors. For example, in anticancer activity, they might inhibit specific kinases or disrupt DNA replication. In antimicrobial activity, they might inhibit cell wall synthesis or disrupt membrane integrity.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic activity.
Pyrazolines: Known for their anti-inflammatory and anticancer activities.
Thiazoles: Exhibits a wide range of biological activities.
Uniqueness
The unique combination of the thiazolidinone and pyrazole rings in the compound “(5Z)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one” might confer unique biological activities and selectivity towards specific molecular targets, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C31H37N3O2S2 |
---|---|
Molecular Weight |
547.8 g/mol |
IUPAC Name |
(5Z)-5-[[3-(2-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-octyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C31H37N3O2S2/c1-4-6-7-8-9-13-18-33-30(35)28(38-31(33)37)21-24-22-34(25-14-11-10-12-15-25)32-29(24)27-17-16-26(20-23(27)3)36-19-5-2/h10-12,14-17,20-22H,4-9,13,18-19H2,1-3H3/b28-21- |
InChI Key |
RCWBDOPRKYFKCF-HFTWOUSFSA-N |
Isomeric SMILES |
CCCCCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=C(C=C(C=C3)OCCC)C)C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCCCCCCCN1C(=O)C(=CC2=CN(N=C2C3=C(C=C(C=C3)OCCC)C)C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
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